3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL 3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL
Brand Name: Vulcanchem
CAS No.: 1391210-01-7
VCID: VC11481356
InChI:
SMILES:
Molecular Formula: C10H12O2
Molecular Weight: 164.2

3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL

CAS No.: 1391210-01-7

Cat. No.: VC11481356

Molecular Formula: C10H12O2

Molecular Weight: 164.2

Purity: 95

* For research use only. Not for human or veterinary use.

3,4-DIHYDRO-1H-2-BENZOPYRAN-6-YLMETHANOL - 1391210-01-7

Specification

CAS No. 1391210-01-7
Molecular Formula C10H12O2
Molecular Weight 164.2

Introduction

Structural and Chemical Identity

Molecular Architecture

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol (C10H12O2, molecular weight 164.20 g/mol) consists of a benzopyran scaffold with one double bond reduced (3,4-dihydro), resulting in a partially saturated six-membered oxygen-containing ring fused to a benzene ring. The hydroxymethyl group at position 6 introduces polarity and hydrogen-bonding capacity, influencing its reactivity and interaction with biological targets .

Related Derivatives

Structural analogs, such as 2-(3,4-dihydro-1H-2-benzopyran-6-yl)-2-methylpropan-1-ol (CAS 1897013-99-8), highlight the modularity of this scaffold. This derivative, with a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol, demonstrates how alkyl substitutions at the hydroxymethyl position can alter physicochemical properties like solubility and metabolic stability .

Synthetic Methodologies

Core Synthesis Strategies

The Chinese patent CN101020681A outlines a high-yield (≥90%) route to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol under mild conditions . While this method targets a fluorinated analog, its principles are transferable to the non-fluorinated target compound:

  • Carboxylic Acid Activation: 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is dissolved in tetrahydrofuran (THF) and treated with triethylamine (Et3N) and ethyl chloroformate to form a mixed anhydride intermediate.

  • Reduction: The anhydride is reduced without purification, preserving stereochemistry and minimizing side reactions .

For 3,4-dihydro-1H-2-benzopyran-6-ylmethanol, an analogous approach would involve:

  • Starting with 3,4-dihydro-1H-2-benzopyran-6-carboxylic acid.

  • Activating the carboxyl group via anhydride formation.

  • Reducing the intermediate to the primary alcohol using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Process Optimization

The patent US20130267717A1 demonstrates the use of Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in reducing carbonyl groups to alcohols, achieving yields up to 86.19% for similar structures. Solvent systems such as methanol, ethanol, or isopropanol influence reaction efficiency and purity, as shown in Table 1:

Table 1: Reducing Agent Efficiency for Benzopyran Derivatives

Reducing AgentYield (%)
Vitride78.73
Vitride + Methanol80.29
Vitride + Ethanol86.19
Vitride + Isopropanol85.94
Vitride + n-Butanol83.27

Ethanol-based systems consistently outperform other solvents, likely due to optimal polarity and stabilization of transition states.

Physicochemical and Pharmacological Profiles

Physicochemical Properties

While direct data on 3,4-dihydro-1H-2-benzopyran-6-ylmethanol is sparse, its methyl-substituted analog (CAS 1897013-99-8) offers clues:

  • Molecular Weight: 206.28 g/mol .

  • Polarity: The hydroxymethyl group enhances water solubility compared to non-functionalized benzopyrans.

  • Stability: Benzopyrans generally exhibit moderate thermal stability but may undergo oxidation at the dihydro position under acidic conditions.

Analytical and Industrial Considerations

Quality Control

Chromatographic methods (HPLC, GC-MS) are critical for purity assessment. The patent US20130267717A1 emphasizes filtration and washing steps (water-methanol mixtures) to remove byproducts, achieving ≥95% purity .

Scalability

The Chinese patent CN101020681A highlights cost-effective industrialization, with all reactions conducted at ambient temperature and pressure . Solvent recovery systems and continuous flow reactors could further enhance scalability for large-scale production.

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